Oxetan-3-carbaldehyd

Übersicht

Beschreibung

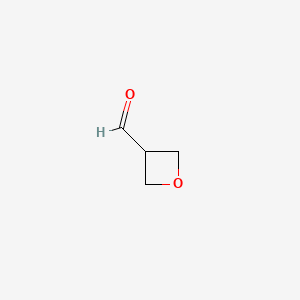

Oxetane-3-carbaldehyde is an organic compound featuring a four-membered oxetane ring with an aldehyde functional group at the third position

Wissenschaftliche Forschungsanwendungen

Bioisosteric Properties

The oxetane ring serves as a nonclassical isoster of the carbonyl group, which can influence the physicochemical properties of compounds. This property is particularly useful in drug design, where modifying the structure can lead to improved solubility, stability, and bioavailability.

- Case Study: Kinase Inhibitors

Recent studies have shown that oxetane derivatives can effectively replace carbonyl groups in kinase inhibitors, enhancing their binding affinity and selectivity. For instance, the incorporation of oxetanes into dibenzosuberone scaffolds has been explored to create new kinase inhibitors with promising therapeutic profiles .

Drug Candidates

Several oxetane-containing compounds are currently undergoing clinical trials:

| Compound Name | Target Condition | Phase | Developer |

|---|---|---|---|

| Crenolanib | Acute Myeloid Leukemia | III | AROG Pharmaceuticals/Pfizer |

| Fenebrutinib | Multiple Sclerosis | III | Genentech |

| Ziresovir | Respiratory Syncytial Virus | III | Hoffmann–La Roche/Ark Biosciences |

| Lanraplenib | Lupus Membranous Nephropathy | II | Gilead Sciences |

| Danuglipron | Diabetes | II | Pfizer |

| GDC-0349 | Non-Hodgkin’s Lymphoma | II | Genentech |

| PF-06821497 | Small Cell Lung Cancer | II | Pfizer |

These candidates highlight the versatility of oxetane derivatives in treating various diseases, showcasing their potential as valuable components in modern pharmacotherapy .

Synthesis of Oxetanes

Oxetane-3-carbaldehyde can be synthesized through various methods, including:

- Intramolecular Williamson Etherification : This method involves using diols to form oxetanes through a ring-closing reaction.

- Functionalization of Alcohols : Recent advancements have demonstrated the ability to functionalize tertiary alcohols to produce substituted oxetanes efficiently .

Reactivity and Derivatization

The unique reactivity of oxetanes allows for further derivatization, expanding their application scope:

Wirkmechanismus

Target of Action

Oxetanes in general have been demonstrated to often improve the chemical properties of target molecules for drug discovery purposes .

Mode of Action

Oxetane-3-carbaldehyde, like other oxetanes, can act as replacements for methylene, methyl, gem-dimethyl, and carbonyl groups . This replacement can lead to improved interactions with target molecules, potentially enhancing their efficacy. The endocyclic oxygen atom in the oxetane ring structure has increased Lewis basicity and accessibility of the lone pairs, providing hydrogen bond acceptor capability comparable to that of ketones .

Biochemical Pathways

Oxetanes have been shown to be involved in various chemical reactions, such as the intramolecular williamson ether synthesis and light-mediated paternò–büchi [2+2] cycloaddition reaction . These reactions can lead to changes in the physicochemical properties of ‘drug-like’ molecules .

Pharmacokinetics

The incorporation of oxetane motifs in drug-like molecules has been demonstrated to often improve metabolic stability, solubility, and lipophilicity .

Result of Action

The use of oxetanes in medicinal chemistry has been associated with enhanced properties of target compounds, including improved metabolic stability, solubility, and lipophilicity .

Action Environment

The action of Oxetane-3-carbaldehyde, like other oxetanes, can be influenced by environmental factors. For instance, the stability of oxetanes is often dictated by their substitution pattern . Additionally, the formation of the oxetane ring from an epoxide requires a certain activation energy, indicating that temperature can influence the reaction .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Oxetane-3-carbaldehyde are not fully explored. The oxetane ring can be formed through diol cyclization . Oxetane-3-carbaldehyde could potentially interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.

Cellular Effects

Oxetanes are known to have an influence on physicochemical properties and are used as a stable motif in medicinal chemistry . Therefore, it is plausible that Oxetane-3-carbaldehyde could have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

Oxetanes are known for their propensity to undergo ring-opening reactions , which could potentially lead to changes in the effects of this compound over time.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Oxetane-3-carbaldehyde can be synthesized through several methods, including:

Intramolecular Cyclization: This involves the formation of the oxetane ring through intramolecular etherification or epoxide ring opening followed by ring closure.

Paternò–Büchi Reaction: This photochemical reaction involves the [2+2] cycloaddition of carbonyl compounds with alkenes to form oxetane rings.

Electrophilic Halocyclization: Alcohols can undergo halocyclization to form oxetane rings.

Industrial Production Methods: Industrial production of oxetane-3-carbaldehyde typically involves the use of readily available starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

Analyse Chemischer Reaktionen

Types of Reactions: Oxetane-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Primary alcohols.

Substitution: Various substituted oxetane derivatives.

Vergleich Mit ähnlichen Verbindungen

Oxetane: A simpler compound with only the four-membered ring and no additional functional groups.

Oxetan-3-one: Similar to oxetane-3-carbaldehyde but with a ketone functional group instead of an aldehyde.

3,3-Bis(chloromethyl)oxetane: A derivative with two chloromethyl groups at the third position.

Uniqueness: Oxetane-3-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and allows for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and materials .

Biologische Aktivität

Oxetane-3-carbaldehyde, a compound characterized by its oxetane ring structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with Oxetane-3-carbaldehyde, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Oxetane-3-carbaldehyde (CHO) features a four-membered cyclic ether (oxetane) with an aldehyde functional group. This unique structure contributes to its reactivity and interaction with biological systems.

Biological Activities

Research indicates that Oxetane-3-carbaldehyde exhibits a range of biological activities:

- Antineoplastic Activity : Compounds containing oxetane rings have shown promise in cancer therapy. The ability of oxetanes to stabilize microtubules during cell division, akin to the mechanism of Taxol, suggests a potential role in cancer treatment .

- Antiviral Properties : Studies indicate that oxetane-containing metabolites possess antiviral activity against various viruses, including arboviruses. This activity is attributed to their ability to interfere with viral replication processes .

- Antifungal Effects : Oxetanes have demonstrated antifungal properties, making them candidates for further investigation in the treatment of fungal infections .

- Angiogenesis Inhibition : Some oxetane derivatives have been identified as angiogenesis inhibitors, which may be beneficial in treating conditions characterized by abnormal blood vessel growth, such as tumors .

The mechanisms underlying the biological activities of Oxetane-3-carbaldehyde involve several pathways:

- Microtubule Stabilization : Similar to established chemotherapeutics like Taxol, oxetanes may stabilize microtubules, preventing their depolymerization and thus inhibiting cancer cell division.

- Viral Replication Interference : The structural characteristics of oxetanes allow them to disrupt viral entry or replication mechanisms within host cells.

- Modulation of Angiogenic Factors : By influencing factors involved in angiogenesis, oxetanes can potentially reduce tumor growth and metastasis.

Data Table: Predicted Biological Activities of Oxetane-Containing Compounds

| Activity Type | Activity Score (Pa) |

|---|---|

| Antineoplastic | 0.932 |

| Antiviral (arbovirus) | 0.584 |

| Angiogenesis Inhibitor | 0.925 |

| Antifungal | 0.718 |

| Respiratory Analeptic | 0.572 |

| Antiallergic | 0.641 |

Case Studies

Several studies highlight the efficacy of oxetane derivatives in various biological contexts:

- Antineoplastic Study : A recent investigation into the effects of oxetane derivatives on cancer cell lines demonstrated significant cytotoxicity against several types of tumors, supporting their potential use as chemotherapeutic agents .

- Antiviral Research : In vitro studies have shown that specific oxetane derivatives inhibit the replication of certain viruses, suggesting their utility in developing antiviral therapies .

- Fungal Inhibition Trials : Research has indicated that oxetanes exhibit inhibitory effects against pathogenic fungi, presenting a novel approach for antifungal drug development .

Eigenschaften

IUPAC Name |

oxetane-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-1-4-2-6-3-4/h1,4H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCBRGMZDWYEHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693535 | |

| Record name | Oxetane-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305207-52-6 | |

| Record name | Oxetane-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxetane-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.